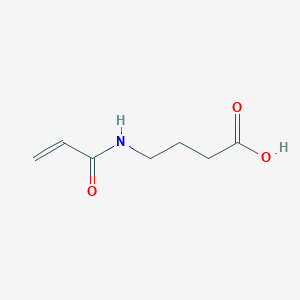

4-Acrylamidobutyric acid

Descripción general

Descripción

- 4-Acrylamidobutyric acid is an organic compound with the chemical formula C7H11NO2 .

- It contains an acrylamide group and a butyric acid side chain.

- The compound is used in laboratory research and has applications in various fields.

Synthesis Analysis

- The synthesis of 4-Acrylamidobutyric acid involves specific chemical reactions and procedures.

- Detailed synthetic routes and methods can be found in relevant research papers.

Molecular Structure Analysis

- The molecular structure of 4-Acrylamidobutyric acid consists of a six-membered ring containing nitrogen atoms.

- The acrylamide group and butyric acid side chain contribute to its overall structure.

Chemical Reactions Analysis

- 4-Acrylamidobutyric acid can participate in various chemical reactions, including amidation, esterification, and hydrolysis.

- Its reactivity and behavior in different environments are essential for understanding its applications.

Physical And Chemical Properties Analysis

- Physical properties include color, solubility, melting point, and density.

- Chemical properties encompass reactivity, stability, and behavior under different conditions.

Aplicaciones Científicas De Investigación

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines, which can be synthesized using compounds like 4-Acrylamidobutyric acid, are known to have anti-inflammatory effects .

- Method : The synthesis involves various chemical reactions, and the anti-inflammatory activity is assessed using an LPS-stimulated inflammation model .

- Results : Several ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines showed potential as anti-inflammatory agents .

-

- Application : Butyric acid, a four-carbon fatty acid, is an important industrial chemical and feedstock .

- Method : A control fermentation was run with a 126.5 g.L −1 glucose concentration in the feed medium .

- Results : The strain produced 44.8 g.L −1 total acid with a productivity of 0.23 g.L −1 h −1 and a yield of 0.41 g.g −1 .

-

- Application : Butyric acid is used in poultry production to improve gut health, performance, nutrient utilization, egg quality, and prevent osteoporosis .

- Method : The application involves the dietary inclusion of butyric acid .

- Results : The use of butyric acid has shown positive effects on the overall health and productivity of poultry .

-

- Application : Acrylates, which can be synthesized using compounds like 4-Acrylamidobutyric acid, are used in the production of polymers .

- Method : The synthesis involves various chemical reactions, typically involving the reaction of acids with the corresponding alcohol in the presence of a catalyst .

- Results : The result is the production of polyacrylic acid polymers, which have a wide range of industrial applications .

-

Anti-Inflammatory Effects of Pyrimidines

- Application : Pyrimidines, which can be synthesized using compounds like 4-Acrylamidobutyric acid, are known to have anti-inflammatory effects .

- Method : The synthesis involves various chemical reactions, and the anti-inflammatory activity is assessed using an LPS-stimulated inflammation model .

- Results : Zhang and coworkers reported that several ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines showed potential as anti-inflammatory agents .

-

- Application : Aldobionic acids, which include maltobionic acid (MBA) and cellobionic acid (CBA), have emerged as vegan alternatives to lactobionic acid (LBA). They are used in many applications such as food and beverages, pharmaceuticals and medicine, cosmetics, and chemical processes .

- Method : The production methods are based on enzymatic and microbial systems .

- Results : The biotechnological industry is trying to replace the animal-derived LBA with plant-based options like MBA and CBA .

-

Antimicrobial and Antibiofilm Agents

- Application : Cationic polymers, which can be synthesized using compounds like 4-Acrylamidobutyric acid, are being explored as antimicrobial and antibiofilm agents .

- Method : The synthesis involves various chemical reactions, and the antimicrobial activity is assessed using different bacterial strains .

- Results : These cationic polymers show a low propensity for emergence of resistance and rapid bactericidal effect .

Safety And Hazards

- Safety data sheets should be consulted for specific information on hazards, handling, and storage.

- Proper precautions are necessary when working with this compound.

Direcciones Futuras

- Research on 4-Acrylamidobutyric acid should focus on optimizing synthesis methods, exploring novel applications, and assessing environmental impact.

Propiedades

IUPAC Name |

4-(prop-2-enoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLABUVDQYDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314821 | |

| Record name | 4-ACRYLAMIDOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acrylamidobutyric acid | |

CAS RN |

53370-87-9 | |

| Record name | NSC288739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACRYLAMIDOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-enamido)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

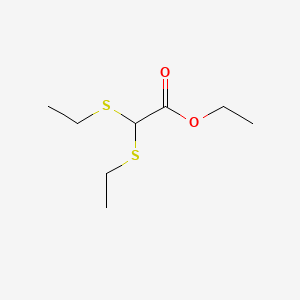

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)